molecular formula C18H18N2O3 B2363710 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide CAS No. 921889-85-2

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide

Cat. No.: B2363710
CAS No.: 921889-85-2
M. Wt: 310.353
InChI Key: ZUYDZIRTOSGIDB-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a complex organic compound with a unique structure that includes a dibenzo oxazepine core

Mechanism of Action

Target of Action

The primary target of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide, also known as 2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide, is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric disorders.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway . These pathways are involved in the regulation of emotions, memory, and motor functions.

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can result in various molecular and cellular effects. It may help in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide typically involves the reaction of 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly

Properties

IUPAC Name

2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11(2)17(21)19-12-8-9-15-13(10-12)18(22)20(3)14-6-4-5-7-16(14)23-15/h4-11H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYDZIRTOSGIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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